Structural Indispensability for Bifeprunox Synthesis
7-Amino-5-chloro-2(3H)-benzoxazolone is a required intermediate in the synthesis of Bifeprunox, an atypical antipsychotic agent [1]. The 7-amino group provides the essential nucleophilic handle for subsequent coupling reactions in the synthetic pathway, while the 5-chloro substituent contributes to the electronic properties of the benzoxazolone ring. In contrast, chlorzoxazone (5-chloro-2(3H)-benzoxazolone, CAS 95-25-0) lacks the 7-amino group entirely, rendering it chemically incompetent for this specific synthetic route . Similarly, 7-amino-2-benzoxazolone (CAS 81282-60-2) lacks the 5-chloro substituent, which may alter reactivity and downstream product profiles .
| Evidence Dimension | Functional group availability for Bifeprunox synthesis |
|---|---|
| Target Compound Data | Contains both 7-amino and 5-chloro substituents (C7H5ClN2O2, MW 184.58) |
| Comparator Or Baseline | Chlorzoxazone (CAS 95-25-0): lacks 7-amino group; 7-Amino-2-benzoxazolone (CAS 81282-60-2): lacks 5-chloro substituent |
| Quantified Difference | Qualitative structural difference: presence vs. absence of critical functional groups |
| Conditions | Synthetic chemistry context; Bifeprunox manufacturing pathway |
Why This Matters
Procurement of the correct intermediate ensures synthetic feasibility and yield in Bifeprunox production, whereas generic analogs will fail to complete the required synthetic transformation.
- [1] Chembase.cn. 7-Amino-5-chloro-2(3H)-benzoxazolone (Product A593875): Intermediate in Bifeprunox Synthesis. View Source
